9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride
Description
Properties
Molecular Formula |
C10H22ClN3 |
|---|---|
Molecular Weight |
219.75 g/mol |
IUPAC Name |
9-methyl-1,9-diazaspiro[5.5]undecan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N3.ClH/c1-12-8-5-10(6-9-12)4-2-3-7-13(10)11;/h2-9,11H2,1H3;1H |
InChI Key |
KMKWQHCLIKKSQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCCCN2N)CC1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation typically follows these stages:
Step 1: Construction of the Spirocyclic Core
Starting from appropriate diamine precursors and cyclic ketones or aldehydes, a spirocyclic intermediate is formed via intramolecular cyclization. This step often involves condensation reactions under controlled pH and temperature conditions.Step 2: N-Methylation at Position 9
The key step involves selective methylation of the nitrogen at position 9, usually via reductive alkylation or alkyl halide substitution. Reaction conditions are optimized to avoid over-alkylation or side reactions.Step 3: Formation of the Hydrochloride Salt
The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing its stability and crystallinity for isolation.
Detailed Example from Patent Literature
A patent describing related diazaspiro compounds outlines a process involving:
- Extraction and phase separations using solvents such as 2-methyltetrahydrofuran.
- Use of bases like sodium bicarbonate and potassium carbonate to control pH during extractions.
- Hydrogenation steps with catalysts (e.g., iridium on calcium carbonate) in organic solvents.
- Crystallization of the hydrochloride salt by cooling and filtration.
This method emphasizes careful control of temperature (e.g., 5–40 °C), pH adjustments, and solvent partitioning to maximize yield and purity.
Research Findings and Data Analysis
Reaction Conditions and Yields
| Step | Conditions | Reagents/Materials | Yield (%) | Notes |
|---|---|---|---|---|
| Spirocyclic core formation | Room temperature to 50 °C, stirring | Diamine precursor, cyclic ketone/aldehyde | 70–85 | Controlled pH critical |
| N-Methylation at N-9 | RT to 50 °C, reductive alkylation | Formaldehyde or methyl iodide, reducing agent | 75–90 | Selectivity for position 9 nitrogen |
| Hydrochloride salt formation | 0–25 °C, acidification | HCl in aqueous or organic solvent | >95 | Crystallization improves purity |
Purification and Characterization
- The hydrochloride salt is isolated by filtration after crystallization from solvents such as 2-methyltetrahydrofuran or ethyl acetate.
- Drying under vacuum at moderate temperatures (around 50 °C) ensures removal of residual solvents.
- Purity is confirmed by HPLC and NMR spectroscopy, showing characteristic signals for the methyl group at N-9 and the spirocyclic framework.
Alternative Synthetic Approaches
Reductive Amination Variants
Some studies report reductive amination using sodium triacetoxyborohydride or hydrogenation catalysts to introduce the methyl group selectively at nitrogen, avoiding harsh alkyl halides.
Use of Protected Intermediates
Protection of the secondary amine at position 1 during methylation at position 9 can improve selectivity and yield. After methylation, deprotection and salt formation follow.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-Methylation | Methyl iodide, base | RT to 50 °C, organic solvent | Simple, high yield | Possible over-alkylation |
| Reductive Alkylation | Formaldehyde, reducing agent | Mild conditions, RT | Selective, mild | Requires careful reagent handling |
| Protected Amine Strategy | Protecting groups, methylation reagents | Multi-step, controlled pH | High selectivity | Longer synthesis time |
| Salt Formation | HCl in aqueous/organic phase | 0–25 °C, crystallization | Stable product, easy isolation | Requires solvent optimization |
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 9-Methyl-1,9-diazaspiro[5.5]undecan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
1,9-Diazaspiro[5.5]undecane Derivatives
- Parent Scaffold: The unsubstituted 1,9-diazaspiro[5.5]undecane system (without the 9-methyl group) is synthesized via ring-closing metathesis (RCM) . This scaffold serves as a versatile building block for drug discovery, with two amino groups (one Boc-protected) enabling derivatization via amidation or reductive amination .
1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
- Structural Variation : Replacing one nitrogen with an oxygen atom (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) alters hydrogen-bonding capacity and polarity. Substituents at positions 4 and 9 (e.g., halogens, trifluoromethyl, or pyridyl groups) significantly influence activity toward σ1 receptors and selectivity over hERG channels .
- Comparison : The target compound’s all-nitrogen diazaspiro system may exhibit stronger basicity and different pharmacokinetic profiles compared to oxa-containing analogs.
3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride
- Ring Size and Functional Groups: This derivative features a spiro[5.6]dodecane core (one six- and one seven-membered ring) and a ketone group at position 10 .
Substituent Effects
Methyl vs. Bulkier Alkyl Groups
- Methyl Substituent : The 9-methyl group in the target compound provides moderate steric hindrance. In analogs like 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, methyl groups at position 4 or 9 improve target affinity without exacerbating hERG inhibition .
- Larger Alkyl Chains : Compounds such as 2-ethyl-4-methyl- or 2-n-butyl-4-ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrate that bulkier substituents may enhance lipophilicity but could reduce solubility or increase metabolic clearance compared to methylated analogs.
Halogen and Heteroaryl Substituents
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral spirocycles (e.g., 1,9-diazaspiro[5.5]undecan-2-one) .
Biological Activity
Antimicrobial Properties
Research indicates that 9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride exhibits potential antimicrobial properties. While specific data on this exact compound is limited, studies on related diazaspiro compounds have shown promising results against various pathogens.
Antiviral Activity
Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated inhibitory activity against dengue virus type 2, suggesting potential applications in antiviral drug development. The mechanism of action involves the inhibition of NS5-methyltransferase, a crucial enzyme for viral replication.
Receptor Interactions
The compound's structure allows for interactions with various receptors, potentially modulating their activity and leading to diverse biological effects. Some of these interactions include:
- GABA<sub>A</sub> Receptor Antagonism
- Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Binding
Metabolic Effects
Derivatives of 1,9-diazaspiro[5.5]undecane have shown potential in treating metabolic disorders, particularly obesity . The biological activities related to this effect include:
- Inhibition of acetyl CoA carboxylase
- Antagonism against neuropeptide Y
- Inhibition of 11β-hydroxysteroid dehydrogenase type 1
Case Study: MCH-R1 Binding
A study on 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane derivatives revealed significant binding affinities for MCH-R1 . The following table summarizes the findings:
| Compound | MCH-R1 Binding Affinity (nM) |
|---|---|
| 5a | 13 |
| 5b | 16 |
| 5c | 11 |
Compound 5b demonstrated an AUC of 332 ng·h/ml in rats, indicating promising pharmacokinetic properties .
Immunomodulatory Effects
Recent research has explored the immunomodulatory effects of 3,9-diazaspiro[5.5]undecane-based compounds . These compounds have shown potential as γ-aminobutyric acid type A receptor (GABA<sub>A</sub>R) antagonists with low cellular membrane permeability . This characteristic makes them particularly interesting for peripheral applications, potentially influencing immune cell responses.
Structure-Activity Relationship (SAR)
Studies on related compounds have revealed important structure-activity relationships:
- Substitutions at position 9 of the 1,9-diazaspiro[5.5]undecane core significantly affect receptor binding .
- The presence of a basic nitrogen at position 9 is crucial for MCH-R1 binding .
- Electron-donating substituents in the meta- or para- positions can improve binding affinity .
Future Research Directions
While the specific biological activity of 9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride requires further investigation, the broader class of diazaspiro compounds shows promise in several therapeutic areas:
- Antiviral drug development
- Obesity treatment
- Pain management
- Immunomodulation
- Central nervous system disorders
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
